

An In-depth Technical Guide to 1,3,6-Heptatriene

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Compound of Interest

Compound Name: 1,3,6-Heptatriene

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This technical guide provides a comprehensive overview of the chemical and physical properties of **1,3,6-heptatriene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Formula and Structure

1,3,6-Heptatriene is a conjugated triene with the chemical formula C_7H_{10} .^{[1][2][3]} Its IUPAC name is (3E)-hepta-1,3,6-triene, indicating a trans configuration at the central double bond.^[1] The molecule consists of a seven-carbon chain containing three double bonds located at the first, third, and sixth positions.

Below is a diagram illustrating the chemical structure of **1,3,6-heptatriene**.

Caption: Chemical Structure of **1,3,6-Heptatriene**

Physicochemical Properties

A summary of the key physical and chemical properties of **1,3,6-heptatriene** is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀	[1][2][3]
Molecular Weight	94.15 g/mol	[1]
CAS Registry Number	1002-27-3	[1][2][3]
IUPAC Name	(3E)-hepta-1,3,6-triene	[1]
Density	0.736 g/cm ³ (Predicted)	
Boiling Point	101.2 °C at 760 mmHg (Predicted)	
Vapor Pressure	40.9 mmHg at 25°C (Predicted)	
Refractive Index	1.444 (Predicted)	
LogP (Octanol/Water)	2.8 (Computed)	[1]
Kovats Retention Index	728.8 (Standard non-polar)	[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of **1,3,6-heptatriene** are not readily available in the surveyed literature. However, this section outlines the general methodologies that are applicable for its preparation and characterization based on established organic chemistry principles and available spectral data.

The synthesis of conjugated trienes like **1,3,6-heptatriene** can be achieved through various established synthetic routes in organic chemistry. While a specific protocol for this molecule is not detailed in the provided search results, the synthesis of similar compounds, such as 1,3,5-hexatriene, involves key reactions like the formation of a Grignard reagent followed by dehydration.

A plausible general approach for synthesizing **1,3,6-heptatriene** could involve a Wittig reaction or other olefination methods. For instance, a synthetic route could be designed starting from appropriate precursors that can be coupled to form the seven-carbon backbone and

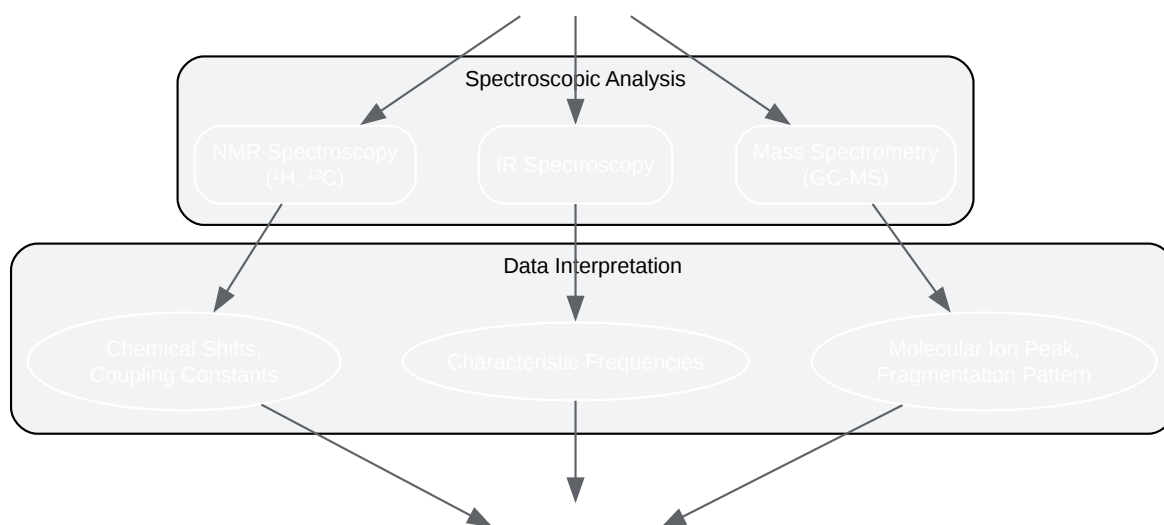
subsequently introduce the double bonds in the desired positions. One potential precursor mentioned for a synthetic route is 1-bromo-1-propene.

The characterization of **1,3,6-heptatriene** relies on standard spectroscopic techniques to confirm its structure and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would provide information about the number of different types of protons and their connectivity. The olefinic protons would appear in the downfield region (typically 5-7 ppm), while the methylene and methyl protons would be in the upfield region.
 - ^{13}C NMR: Would show distinct signals for each of the seven carbon atoms, with the sp^2 hybridized carbons of the double bonds appearing at lower field (typically 100-150 ppm) than the sp^3 hybridized carbons. Data for the ^{13}C NMR spectrum of **1,3,6-heptatriene** is available in spectral databases.[\[1\]](#)
- Infrared (IR) Spectroscopy:
 - The IR spectrum would exhibit characteristic absorption bands for the C-H stretching of the vinyl groups (around 3080 cm^{-1}) and the C=C stretching of the conjugated double bonds (around $1600\text{-}1650\text{ cm}^{-1}$). A vapor phase IR spectrum for **1,3,6-heptatriene** is available.[\[1\]](#)[\[2\]](#)
- Mass Spectrometry (MS):
 - Mass spectrometry would confirm the molecular weight of **1,3,6-heptatriene**. The molecular ion peak (M^+) would be observed at $m/z = 94$. The fragmentation pattern would provide further structural information. GC-MS data is available for this compound.[\[1\]](#)

The following workflow illustrates a general process for the identification and characterization of an organic compound like **1,3,6-heptatriene** using these spectroscopic methods.

General Spectroscopic Analysis Workflow

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Caption: Spectroscopic Analysis Workflow

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